2,5-Dinitropyridine
Overview
Description
2,5-Dinitropyridine is an organic compound with the molecular formula C5H3N3O4. It is a derivative of pyridine, where two nitro groups are substituted at the 2nd and 5th positions of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and materials science, due to its unique chemical properties.
Mechanism of Action
Target of Action
2,5-Dinitropyridine is a chemical compound with the molecular formula C5H3N3O4
Mode of Action
The mechanism of action of nitropyridine derivatives often involves several key steps, primarily nucleophilic substitution reactions. In these reactions, the compound interacts with its targets, leading to changes in their structure and function.
Biochemical Pathways
It has been suggested that nitropyridine derivatives can influence various biochemical processes, potentially affecting cellular signaling pathways and metabolic processes .
Pharmacokinetics
The properties of similar nitropyridine derivatives suggest that these compounds can be absorbed and distributed throughout the body, metabolized by various enzymes, and eventually excreted .
Result of Action
Similar nitropyridine derivatives have been shown to exert various effects at the molecular and cellular levels, potentially influencing cell signaling, enzyme activity, and metabolic processes .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on its structural similarity to other pyridine derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have specific stability and degradation profiles .
Metabolic Pathways
Pyridine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
Similar compounds are known to interact with transporters and binding proteins, influencing their localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dinitropyridine typically involves the nitration of pyridine derivatives. One common method is the nitration of 2-chloropyridine, which involves the use of nitrating agents such as nitric acid and sulfuric acid under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the dinitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration of reactants, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dinitropyridine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro groups can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Nucleophiles such as amines, thiols, and alkoxides, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2,5-Diaminopyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Oxidation: Oxidized pyridine derivatives.
Scientific Research Applications
2,5-Dinitropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its nitro groups make it a versatile intermediate for further functionalization.
Biology: The compound is used in the development of fluorescent probes for detecting biological thiols, such as cysteine and glutathione, due to its strong electron-withdrawing properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with antibacterial and anticancer properties.
Industry: It is used in the production of high-energy materials and explosives due to its stability and energy content.
Comparison with Similar Compounds
3,5-Dinitropyridine: Similar in structure but with nitro groups at the 3rd and 5th positions. It has different reactivity and applications.
2,4-Dinitropyridine: Nitro groups at the 2nd and 4th positions, leading to different chemical properties and uses.
2,6-Dinitropyridine: Nitro groups at the 2nd and 6th positions, often used in the synthesis of energetic materials.
Uniqueness: 2,5-Dinitropyridine is unique due to the specific positioning of its nitro groups, which imparts distinct electronic properties and reactivity. This makes it particularly useful in the synthesis of specialized organic compounds and in applications requiring strong electron-withdrawing groups.
Properties
IUPAC Name |
2,5-dinitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3O4/c9-7(10)4-1-2-5(6-3-4)8(11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXDYINZWPPUJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376514 | |
Record name | 2,5-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15009-92-4 | |
Record name | 2,5-Dinitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15009-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-dinitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the electronic stability of 2,6-Dinitro-1-oxidopyridin-1-ium-3,5-diamine compare to its isomer, 2,6-diamino-3,5-dinitropyridine-N-oxide?
A1: DFT calculations at the UB3LYP/6-31++G(d,p) level indicate that 2,6-Dinitro-1-oxidopyridin-1-ium-3,5-diamine is electronically less stable than its isomer, 2,6-diamino-3,5-dinitropyridine-N-oxide []. This difference in stability arises from the arrangement of electron-donating and electron-withdrawing groups within the molecules.
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